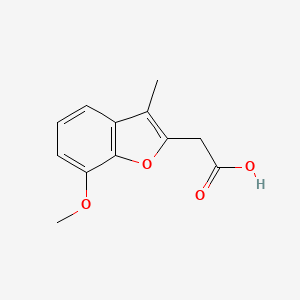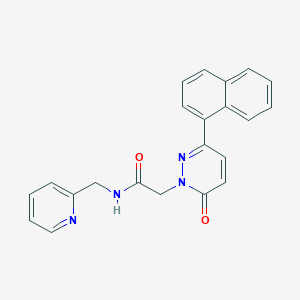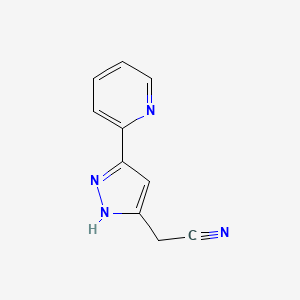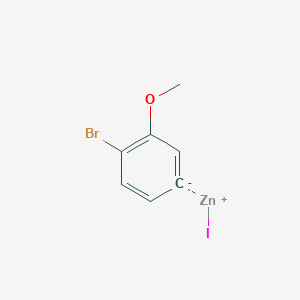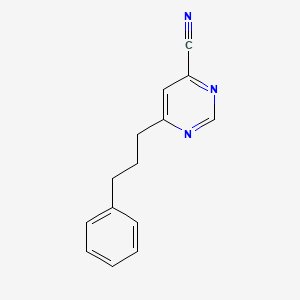
6-(3-Phenylpropyl)pyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Phenylpropyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrimidine ring substituted with a phenylpropyl group at the 6-position and a carbonitrile group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Phenylpropyl)pyrimidine-4-carbonitrile typically involves the reaction of aliphatic aldehydes with ethyl cyanoacetate and thiourea in ethanol, in the presence of potassium carbonate . This reaction yields the target compound through a series of steps involving the formation of intermediate products.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and purification techniques.
化学反応の分析
Types of Reactions
6-(3-Phenylpropyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities.
科学的研究の応用
6-(3-Phenylpropyl)pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-(3-Phenylpropyl)pyrimidine-4-carbonitrile involves its interaction with various molecular targets. It can inhibit vital enzymes responsible for DNA biosynthesis, such as dihydrofolate reductase and thymidylate synthetase . This inhibition disrupts the replication and repair of DNA, leading to cell death in rapidly dividing cells, such as cancer cells.
類似化合物との比較
Similar Compounds
- 6-(2-Phenylpropyl)pyrimidine-4-carbonitrile
- 6-(3-Methylpropyl)pyrimidine-4-carbonitrile
- 6-(2-Methylpropyl)pyrimidine-4-carbonitrile
Uniqueness
6-(3-Phenylpropyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its phenylpropyl group enhances its interaction with biological targets, making it a promising candidate for drug development .
特性
分子式 |
C14H13N3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
6-(3-phenylpropyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C14H13N3/c15-10-14-9-13(16-11-17-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8H2 |
InChIキー |
ZGIDHNZQHBTMEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCC2=CC(=NC=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
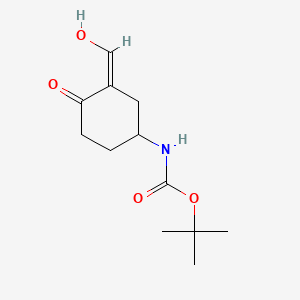
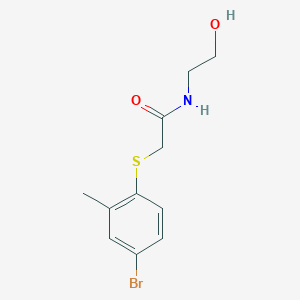
![1-((R)-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14884717.png)
![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
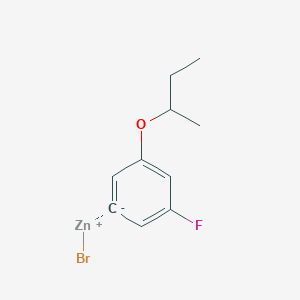
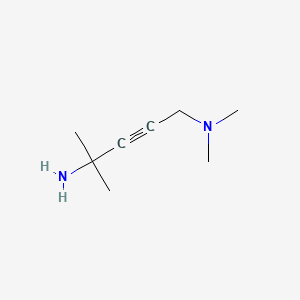
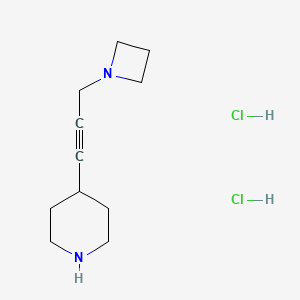

![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
